
4-(8-morpholin-4-ylsulfonyldibenzofuran-2-yl)sulfonylmorpholine
概要
説明
4-(8-morpholin-4-ylsulfonyldibenzofuran-2-yl)sulfonylmorpholine is a complex organic compound featuring a dibenzofuran core with two morpholine sulfonyl groups attached
科学的研究の応用
4-(8-morpholin-4-ylsulfonyldibenzofuran-2-yl)sulfonylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, including polymers and coatings with specific properties.
準備方法
The synthesis of 4-(8-morpholin-4-ylsulfonyldibenzofuran-2-yl)sulfonylmorpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of Sulfonyl Groups: Sulfonylation reactions are employed to introduce sulfonyl groups onto the dibenzofuran core. This can be achieved using reagents such as sulfonyl chlorides under basic conditions.
Attachment of Morpholine Groups: The final step involves the nucleophilic substitution reaction where morpholine is introduced to the sulfonyl groups, forming the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
化学反応の分析
4-(8-morpholin-4-ylsulfonyldibenzofuran-2-yl)sulfonylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions are common, where the morpholine groups can be replaced with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 4-(8-morpholin-4-ylsulfonyldibenzofuran-2-yl)sulfonylmorpholine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites, while the morpholine groups may enhance solubility and bioavailability. The pathways involved often include inhibition or activation of specific enzymes, leading to desired biological effects.
類似化合物との比較
Similar compounds include other dibenzofuran derivatives with sulfonyl and morpholine groups. Examples include:
8-morpholin-4-ylsulfonyldibenzofuran-3-amine: A related compound with similar structural features but different functional groups.
N-(8-morpholin-4-ylsulfonyldibenzofuran-3-yl)-5-(phenoxymethyl)furan-2-carboxamide: Another derivative with additional functional groups, offering different chemical and biological properties.
The uniqueness of 4-(8-morpholin-4-ylsulfonyldibenzofuran-2-yl)sulfonylmorpholine lies in its specific combination of functional groups, providing a distinct set of chemical and biological activities.
特性
IUPAC Name |
4-(8-morpholin-4-ylsulfonyldibenzofuran-2-yl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S2/c23-30(24,21-5-9-27-10-6-21)15-1-3-19-17(13-15)18-14-16(2-4-20(18)29-19)31(25,26)22-7-11-28-12-8-22/h1-4,13-14H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZVRQJOFIEGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


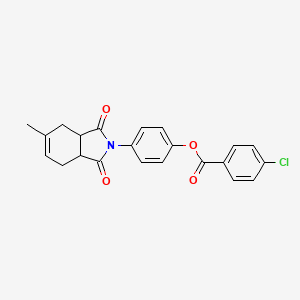
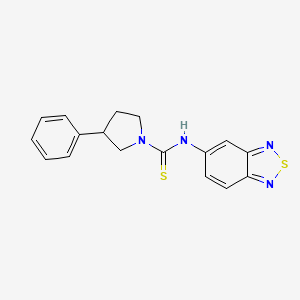
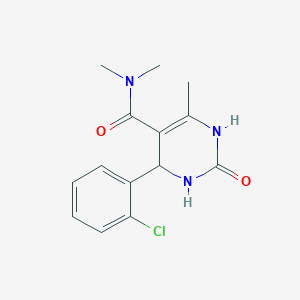
![3-{2-[cyclopropyl(2-ethoxybenzyl)amino]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B4008343.png)
![4-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4008359.png)

![2-[(4-bromophenyl)sulfonyl-methylamino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B4008368.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4008376.png)
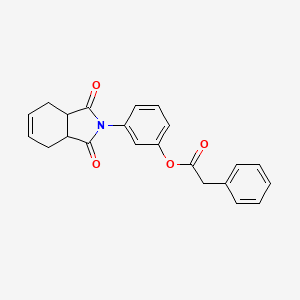
![3-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008388.png)
![2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4008402.png)
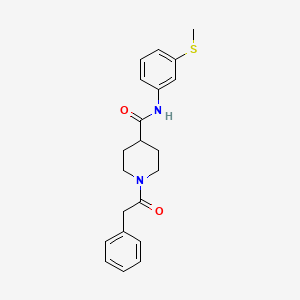
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B4008420.png)
![3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4008428.png)
